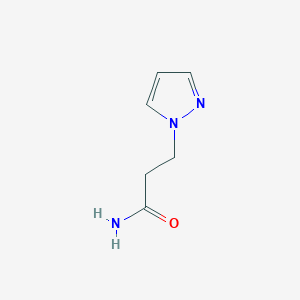

3-(1H-pyrazol-1-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMWWGXYGGGMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Pyrazole Heterocycle in Medicinal Chemistry and Materials Science

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and advanced materials. ijrpr.comwisdomlib.orgmdpi.com Its structural versatility and ability to engage in various molecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. mdpi.com

In the pharmaceutical realm, pyrazole derivatives exhibit a vast spectrum of biological activities. ijrpr.comajrconline.org They are integral to drugs with anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. ijrpr.comwisdomlib.orgnumberanalytics.com For instance, certain pyrazole-based compounds act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. biosynce.com The unique structure of the pyrazole ring allows it to serve as a bioisostere for other aromatic rings, often leading to improved physicochemical properties like solubility and enhanced binding affinity to biological targets. nih.gov The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, highlighting the scaffold's clinical importance. nih.gov

Beyond medicine, the pyrazole heterocycle is making significant inroads into materials science. biosynce.com Pyrazole-containing polymers have been developed that possess unique optical, electrical, and mechanical properties, making them suitable for applications in sensors and optoelectronic devices. biosynce.combiosynce.com Furthermore, pyrazoles serve as ligands in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with extensive applications in gas storage, separation, and catalysis. biosynce.combiosynce.com Their derivatives are also utilized in the manufacturing of dyes and plastics. royal-chem.com

| Application Area | Examples of Pyrazole Derivative Functions |

| Medicinal Chemistry | Anti-inflammatory, Analgesic, Anticancer, Antifungal, Antibacterial, Antiviral, Antidiabetic. ijrpr.commdpi.com |

| Materials Science | Ligands for Metal-Organic Frameworks (MOFs), Conductive Polymers, Photovoltaic Materials, Dyes. biosynce.comroyal-chem.com |

| Agrochemicals | Herbicides, Insecticides, Fungicides. biosynce.comroyal-chem.com |

Overview of the 3 1h Pyrazol 1 Yl Propanamide Scaffold and Its Analogues

The 3-(1H-pyrazol-1-yl)propanamide scaffold consists of a pyrazole (B372694) ring linked to a propanamide group at the N1 position. This specific arrangement creates a versatile, polyfunctional ligand. researchgate.net The core compound, this compound (PPA), has been a subject of interest in coordination chemistry, forming diverse complexes with transition metals like copper, cobalt, and nickel. researchgate.net

Research has expanded to include a variety of analogues, where modifications to the pyrazole ring or the propanamide moiety lead to compounds with distinct properties. A significant area of investigation involves aryl pyrazol-1-yl-propanamides, which have been designed and synthesized as potential treatments for enzalutamide-resistant prostate cancer. nih.govoncternal.com These compounds function as selective androgen receptor degraders (SARDs) and pan-antagonists, demonstrating a novel mechanism to combat treatment resistance. nih.gov

For example, a library of these analogues was developed where the pyrazole B-ring and the aromatic A-ring were systematically modified. nih.gov One such analogue, 26a , showed potent in vivo antitumor activity, inhibiting the growth of enzalutamide-resistant xenografts by 80%. nih.gov Other synthesized analogues include those with substitutions on the pyrazole ring, such as 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, or alterations to the propanamide side chain. researchgate.netsmolecule.com

| Compound Name | Structural Features | Research Context |

| This compound (PPA) | Core scaffold with an unsubstituted pyrazole ring. | Coordination chemistry with transition metals. researchgate.net |

| Aryl pyrazol-1-yl-propanamides (e.g., 26a) | Aryl group on the A-ring, various substituents on the pyrazole B-ring. | Selective Androgen Receptor Degraders (SARDs) for prostate cancer. nih.gov |

| 3-(3,5-dimethylpyrazol-1-yl)-propanamide (Me2PPA) | Two methyl groups on the pyrazole ring. | Synthesis of palladium(II) complexes. researchgate.net |

| 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide | Bromine atom on the pyrazole ring and dimethylation of the amide nitrogen. | Investigated as a scaffold for drug discovery due to its functional groups. smolecule.com |

Research Trajectories and Current Academic Interest

Primary Synthetic Routes for the 3-(1H-pyrazol-1-yl)propanamide Core

The construction of the this compound core is predominantly achieved through two reliable methods: Aza-Michael addition and direct alkylation reactions.

Aza-Michael Addition Protocols

The Aza-Michael addition, or conjugate addition, of pyrazole to an activated alkene like acrylamide (B121943) is a direct and efficient method for forming the N-C bond, leading to the desired propanamide structure. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the pyrazole nitrogen atom onto the β-carbon of the α,β-unsaturated amide.

The reaction is typically catalyzed by a base, which deprotonates the pyrazole to increase its nucleophilicity. researchgate.net Various catalysts can be employed, including inorganic bases like cesium carbonate (Cs2CO3) and basic catalysts such as trimethylbenzylammonium hydroxide. researchgate.netsioc-journal.cn For instance, the reaction of pyrazole with acrylamide in a 1:1 molar ratio, catalyzed by trimethylbenzylammonium hydroxide, readily yields this compound. researchgate.net Similarly, using just 5 mol% of Cs2CO3 in refluxing dioxane can effectively catalyze the addition of pyrazole to various α,β-unsaturated ketones, a reaction that is analogous to its addition to acrylamide. sioc-journal.cn

Organocatalysis has also emerged as a powerful tool for these transformations, sometimes enabling asymmetric synthesis. buchler-gmbh.comnih.govnih.gov While specific examples for acrylamide are less common, the principle has been demonstrated with chalcones and other α,β-unsaturated ketones, where catalysts derived from cinchona alkaloids facilitate highly enantioselective aza-Michael additions. buchler-gmbh.comnih.govnih.gov These methods highlight the potential for creating chiral this compound derivatives.

Table 1: Selected Aza-Michael Addition Reactions for Pyrazole Derivatives

| Pyrazole Reactant | Michael Acceptor | Catalyst/Conditions | Product | Yield | Reference |

| Pyrazole | Acrylamide | Trimethylbenzylammonium hydroxide | This compound | Good | researchgate.net |

| Pyrazole | Chalcone (B49325) | Cs2CO3 (5 mol%), Dioxane, Reflux | β-N1-pyrazoly ketones | 86-95% | sioc-journal.cn |

| 1H-Pyrazole | (E)-chalcone | (8α,9S)-6′-Methoxycinchonan-9-amine, 1-hydroxy-2-naphthoic acid | (R)-1,3-diphenyl-3-(1H-pyrazol-1-yl)propan-1-one | High | buchler-gmbh.com |

| 3-Methyl-2-pyrazolin-5-one | α,β-Unsaturated ketones | 9-epi-9-amino-9-deoxyquinine, Benzoic acid | β-(3-Hydroxypyrazol-1-yl)ketones | High | nih.govnih.gov |

Alkylation Reactions Involving Pyrazole Precursors and Propanamide Intermediates

An alternative and widely used strategy is the N-alkylation of a pyrazole precursor with a propanamide intermediate bearing a leaving group, such as a halogen, at the 3-position (e.g., 3-chloropropanamide). researchgate.netmdpi.com This method relies on the nucleophilicity of the pyrazole ring, typically enhanced by a base that deprotonates the N-H group. mdpi.com

The choice of base and solvent is crucial for the success and regioselectivity of the alkylation. Common bases include potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net Phase-transfer catalysis offers a solvent-free alternative, providing high yields of N-alkylpyrazoles. researchgate.net

For unsymmetrically substituted pyrazoles, alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation). The regioselectivity is often controlled by steric factors, with the alkylating agent preferentially attacking the less hindered nitrogen atom. researchgate.netmdpi.com More recent methods have employed trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, offering an alternative to traditional base-mediated alkylations that may require high temperatures or strong bases. mdpi.comsemanticscholar.org

Table 2: Examples of N-Alkylation Reactions for Pyrazole Synthesis

| Pyrazole Precursor | Alkylating Agent | Catalyst/Conditions | Product Type | Notes | Reference |

| Pyrazole | Alkyl Halide | Base (e.g., K2CO3), DMF/DMSO | N-Alkyl Pyrazole | Standard method | researchgate.net |

| Pyrazole | Alkyl Halide | Phase Transfer Catalyst, Solvent-free | N-Alkyl Pyrazole | High yields | researchgate.net |

| 3-Substituted Pyrazoles | Trichloroacetimidate | Brønsted Acid (e.g., Camphorsulfonic acid) | N-Alkyl Pyrazole | Alternative to strong base methods | mdpi.comsemanticscholar.org |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | Mixture of regioisomers (62 and 63) | Steric control of regioselectivity | mdpi.com |

Strategies for Functionalization and Derivatization

Once the this compound core is synthesized, its properties can be tuned through modifications of the pyrazole ring system.

Modifications of the Pyrazole Ring System

Functionalization of the pyrazole ring can dramatically alter the electronic and steric properties of the molecule. This is typically achieved by introducing various substituents onto the carbon atoms of the ring.

The reactivity and properties of the pyrazole ring are influenced by the electronic nature of its substituents. nih.govchim.it Electron-donating groups (EDGs), such as alkyl (e.g., -CH3) or methoxy (B1213986) (-OCH3) groups, increase the electron density of the ring. nih.govcdnsciencepub.com This generally enhances the basicity of the pyridine-like nitrogen and can direct electrophilic substitution. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), ester, or chloro groups decrease the ring's electron density. acs.orgacs.org

The introduction of EWGs can make the C-H bonds of the pyrazole ring more acidic, facilitating certain C-H functionalization reactions. acs.org For example, the presence of an EWG at the C4-position can enable palladium-catalyzed C-H allylation and benzylation at the C5-position. acs.org The nature of the substituent can significantly influence catalytic activity when the pyrazole is used as a ligand or catalyst itself; studies have shown that pyrazoles with EWGs can lead to higher conversion rates in certain reactions, while strong EDGs like hydroxyl groups can also act as catalytic sites. acs.org

Halogenation is a common strategy for functionalizing pyrazoles, providing a handle for further transformations such as cross-coupling reactions. beilstein-archives.orgresearchgate.net Electrophilic halogenation of pyrazoles typically occurs at the C4-position, as it is the most electron-rich. researchgate.netpharmajournal.net Reagents like N-halosuccinimides (NCS, NBS, NIS) are effective for this purpose and can be used under mild, often catalyst-free, conditions. beilstein-archives.orgresearchgate.net If the C4-position is already substituted, halogenation can occur at other positions, though it may require stronger conditions. researchgate.net

The introduction of a trifluoromethyl (-CF3) group is of particular interest as it can significantly enhance properties like metabolic stability and lipophilicity. researchgate.netbibliomed.org Synthesizing trifluoromethylated pyrazoles often involves using building blocks that already contain the -CF3 group. bibliomed.orgacs.orgnih.gov Common methods include the condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines. acs.orgnih.gov Another powerful approach is the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with suitable dipolarophiles like enones. acs.orgnih.gov Copper-catalyzed cycloadditions have also been developed to regioselectively introduce a -CF3 group at the C4-position. rsc.org

Table 3: Functionalization of the Pyrazole Ring

| Reaction Type | Reagents | Position of Functionalization | Product Type | Notes | Reference |

| Halogenation | N-Halosuccinimide (NCS, NBS) | C4 | 4-Halopyrazole | Mild, catalyst-free conditions | researchgate.net |

| C-H Halogenation | NXS (X = Br, I, Cl), DMSO | C4 | 4-Halogenated pyrazole derivatives | Metal-free protocol | beilstein-archives.org |

| Trifluoromethylation | CF3-containing 1,3-dicarbonyls + Hydrazine | C3 or C5 | 3/5-Trifluoromethyl pyrazole | Cyclocondensation approach | acs.orgnih.gov |

| Trifluoromethylation | 2-bromo-3,3,3-trifluoropropene + N-arylsydnone | Cu(OTf)2/phen, DBU | 4-Trifluoromethyl pyrazole | Copper-catalyzed cycloaddition | rsc.org |

Variations of the Propanamide Moiety and Linkage

The core structure of this compound offers a versatile scaffold for chemical modification, particularly at the propanamide portion. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Key variations include N-alkylation of the amide nitrogen and the introduction of various cyclic systems.

N-Alkylation of the Amide Nitrogen

N-alkylation of the amide nitrogen in this compound derivatives introduces substituents that can significantly influence the compound's properties. This can be achieved by reacting the corresponding amide with alkyl halides. For instance, N-alkylation can lead to the formation of N-alkylated products. smolecule.com A general method involves the reaction of a 3-substituted-4-nitro-1H-pyrazole with an alkylating agent, where the nature of the substituent on the pyrazole ring and the specific alkylating agent can influence the regioselectivity of the reaction, yielding either N-1 or N-2 substituted products. google.com

Introduction of Aromatic and Heteroaromatic Rings

A significant area of development involves the incorporation of aromatic and heteroaromatic rings into the propanamide structure. This is typically achieved by forming an amide bond between a pyrazole-containing carboxylic acid or its activated derivative and an appropriate aromatic or heteroaromatic amine.

A series of N-propananilide derivatives, which feature a phenyl ring attached to the amide nitrogen, have been synthesized. nih.govturkjps.org These syntheses often involve a two-step process. First, ω-chloro-N-propananilide derivatives are prepared, which are then reacted with pyrazole to yield the final products. turkjps.org Purification is commonly achieved through column chromatography. nih.govturkjps.org

The introduction of various substituted phenyl rings allows for the exploration of structure-activity relationships. For example, derivatives with chloro and methoxy substituents on the phenyl ring have been reported. nih.gov The general synthetic route often involves the reaction of an appropriate aniline (B41778) with an acyl chloride, followed by reaction with pyrazole.

Beyond simple aromatic rings, a diverse range of heteroaromatic systems has been incorporated. These include pyridazine, thiazole, isoxazole, and pyridine (B92270) moieties. tubitak.gov.trnih.gov For instance, a series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids were prepared to explore their biological potential. tubitak.gov.tr The synthesis of N-(isoxazol-3-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)propanamide and its pyridine analogue demonstrates the versatility of this approach, where α-chloro amides are reacted with a pyrazole thiol derivative. nih.gov

The following table summarizes some of the synthesized N-aryl and N-heteroaryl derivatives of this compound and its analogues.

| Compound Name | Yield (%) | Melting Point (°C) | Reference |

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 30 | - | nih.gov |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | - | 76 | turkjps.org |

| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 59 | 151 | turkjps.org |

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | - | - | nih.gov |

| N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | - | - | nih.gov |

| N-(Isoxazol-3-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)propanamide | 40 | 98-100 | nih.gov |

| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyridine-2-yl)propanamide | 45 | 130-132 | nih.gov |

Formation of Complex Scaffolds (e.g., Pyrazole-Quinazoline Hybrids)

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems, such as pyrazole-quinazoline hybrids. These hybrid molecules are of interest due to the combined biological activities associated with both pyrazole and quinazoline (B50416) rings. ajol.infomdpi.com

One synthetic strategy involves multi-component reactions (MCRs). For example, novel pyrazolo[1,5-a]quinazoline derivatives have been synthesized from 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives through MCRs. ajol.info Another approach utilizes a base-catalyzed cyclocondensation reaction in a one-pot multicomponent reaction to create pyrazole-quinoline-pyridine hybrids. nih.gov

The synthesis of pyrazole-quinazolinone hybrids has also been reported through the reaction of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one with active methylene (B1212753) compounds to form hydrazones, which are then cyclized to pyrazole derivatives. mdpi.com These methods highlight the utility of the pyrazole motif in constructing fused heterocyclic systems with potential pharmaceutical applications.

Mechanistic Investigations of Key Synthetic Reactions

The aza-Michael addition is a key reaction for the formation of the this compound core structure. This reaction involves the conjugate addition of a nucleophile, in this case, the pyrazole nitrogen, to an α,β-unsaturated amide. masterorganicchemistry.com

The mechanism of the Michael reaction generally proceeds through three main steps:

Deprotonation: A base removes a proton from the nucleophile, in this case, the N-H of the pyrazole ring, to form a pyrazolate anion. masterorganicchemistry.com

Conjugate Addition: The nucleophilic pyrazolate anion attacks the β-carbon of the α,β-unsaturated amide. masterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final this compound product. masterorganicchemistry.com

The reaction can be catalyzed by various organocatalysts. For example, the asymmetric aza-Michael addition of pyrazole to chalcone has been achieved using a quinine (B1679958) derivative as a catalyst, demonstrating the potential for stereoselective synthesis. buchler-gmbh.com Bifunctional iminophosphorane catalysts have also been employed for the enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides, a reaction analogous to the aza-Michael addition. chemrxiv.org Furthermore, organocatalytic enantioselective Michael additions have been explored between pyrazole-containing synthons and other electrophiles, leading to chiral disubstituted products. nih.gov

These mechanistic studies and the development of catalytic systems are crucial for controlling the stereochemistry and improving the efficiency of the synthesis of this compound derivatives.

Binding Modes and Ligating Ability of this compound

The coordination chemistry of this compound and its derivatives is characterized by several distinct binding modes, influenced by factors such as the nature of the metal ion. researchgate.netuni-halle.de The primary coordination patterns observed are κN,κO-chelating, κN-monodentate, and κN:κO-bridging. researchgate.netresearchgate.net

The most prevalent binding mode for this compound with first-row transition metals is κN,κO-chelation. uni-halle.deresearchgate.net In this arrangement, the ligand coordinates to a single metal center through both the nitrogen atom of the pyrazole ring and the oxygen atom of the amide group, forming a stable seven-membered chelate ring. researchgate.netnih.gov This mode has been observed in complexes with several first-row transition metals, including iron(II), cobalt(II), nickel(II), and copper(II). researchgate.netnih.gov For instance, in the complex [CuBr(PPA)₂]Br, two PPA ligands coordinate to the copper(II) ion in a distorted trigonal-bipyramidal geometry, each acting as an N,O-chelating ligand. nih.goviucr.orgnih.gov Similarly, the complexes (PPA)₂M(EtOH)₂₂ (where M = Fe, Co) and light green (PPA)₂NiCl₂ also feature the PPA ligand in this N,O-chelating fashion. nih.gov

In contrast to the behavior with first-row transition metals, this compound typically exhibits κN-monodentate coordination with less oxophilic second-row transition metals like palladium(II) and silver(I). uni-halle.denih.gov In this mode, the ligand binds to the metal center solely through the pyrazolyl nitrogen atom, leaving the amide group uncoordinated. researchgate.netjmu.edu This coordination is favored in complexes such as trans-PdCl₂(L)₂, where L is a PPA-type ligand. researchgate.netresearchgate.net X-ray crystal structure determinations have confirmed this κN-monodentate coordination for several palladium(II) complexes. researchgate.net A notable example is the dicoordinate silver(I) complex, [(PPA)₂Ag]NO₃·H₂O, where coordination occurs exclusively via the pyrazolyl ring. nih.gov

A less common but significant binding pattern is the κN:κO-bridging coordination mode. In this arrangement, the ligand bridges two different metal centers, coordinating to one through the pyrazolyl nitrogen and to the other through the amide oxygen. This mode has been observed in an unusual zwitterionic, trinuclear cobalt complex, (PPA)₄Co₃Cl₆, which contains both chelating and bridging PPA ligands. nih.gov The related ligand 3-(3,5-dimethylpyrazol-1-yl)propanamide (Me₂PPA) has also been shown to adopt a κN:κO-bridging mode, leading to the formation of dimeric structures with 14-membered ring systems. researchgate.net

Formation and Characterization of Transition Metal Complexes

The versatile ligating ability of this compound allows for the synthesis and characterization of a variety of transition metal complexes, with palladium(II) and nickel(II) being well-studied examples.

Palladium(II) Complexes

Palladium(II) complexes with PPA and its derivatives have been synthesized and structurally characterized. The reaction of PdCl₂(COD) (where COD is 1,5-cyclooctadiene) with two equivalents of PPA-type ligands typically yields trans-PdCl₂(L)₂ complexes. researchgate.netresearchgate.net X-ray diffraction studies of these complexes have consistently revealed a κN-monodentate coordination of the ligand through the pyrazole nitrogen atom. researchgate.netjmu.edu

An interesting deviation was observed with the highly fluorinated ligand 3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propanamide ((CF₃)₂PPA). Due to the reduced donor ability of the pyrazolyl group, its reaction with PdCl₂ led to the formation of an unusual complex, PdCl₂{(CF₃)₂PPA-κN}{(CF₃)₂PPA-κO}, where one ligand coordinates through the nitrogen atom and the other through the oxygen atom. uni-halle.de

Table 1: Selected Palladium(II) Complexes with this compound Type Ligands

| Complex | Ligand Coordination Mode | Reference |

|---|---|---|

| trans-PdCl₂(PPA)₂ | κN-Monodentate | researchgate.net |

| trans-PdCl₂(Me₂PPA)₂ | κN-Monodentate | researchgate.net |

| PdCl₂(CF₃MePPA-κN)₂ | κN-Monodentate | uni-halle.de |

Nickel(II) Complexes

Nickel(II) complexes of this compound demonstrate the ligand's preference for κN,κO-chelation with first-row transition metals. The reaction of nickel(II) chloride with PPA yields a light green complex, NiCl₂(PPA)₂. nih.gov In this complex, the PPA ligand acts as an N,O-chelating agent. nih.gov

Furthermore, hydration of NiCl₂(PPA)₂ results in the formation of a dark green cationic nickel(II) complex, [Ni(PPA)₂(H₂O)₄]Cl₂. nih.gov In this hydrated complex, the two PPA ligands maintain their κN,κO-chelating coordination, with four water molecules completing the octahedral coordination sphere of the nickel(II) ion. researchgate.netnih.gov

Table 2: Characterized Nickel(II) Complexes of this compound

| Complex | Color | Ligand Coordination Mode | Reference |

|---|---|---|---|

| NiCl₂(PPA)₂ | Light Green | κN,κO-Chelating | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PPA |

| 3-(3,5-dimethylpyrazol-1-yl)propanamide | Me₂PPA |

| 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide | CF₃MePPA |

| 3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propanamide | (CF₃)₂PPA |

| Palladium(II) chloride | PdCl₂ |

| Nickel(II) chloride | NiCl₂ |

| 1,5-cyclooctadiene | COD |

| Iron(II) | Fe(II) |

| Cobalt(II) | Co(II) |

| Copper(II) | Cu(II) |

| Silver(I) | Ag(I) |

| Ethanol | EtOH |

Manganese(II) Complexes and Other Metal Interactions

While the coordination chemistry of this compound with a range of first-row transition metals has been explored, detailed structural reports on its complexes with manganese(II) remain elusive. However, research into closely related derivatives, such as N-pyrazolyl-2-methylpropanamide (N-ppaMe) and methylpyrazolylpropanamide (N-Meppa), provides significant insight into the potential coordination modes with Mn(II). researchgate.net

The synthesis of these manganese(II) complexes typically involves the reaction of MnCl₂·4H₂O with the respective PPA-derivative ligand in an ethanolic solution, using triethylorthoformate as a dehydrating agent. researchgate.net This general method has led to the isolation and structural characterization of complexes like Mn₂Cl₄(N-ppaMe)₂(EtOH)₂ and [Mn(N-3Meppa)₂(N-5Meppa)][MnCl₄]. researchgate.net In the dinuclear complex Mn₂Cl₄(N-ppaMe)₂(EtOH)₂, the N-ppaMe ligand demonstrates a N,O-chelating behavior, with the oxygen atoms bridging the two manganese centers. researchgate.net Similarly, the ligands in the complex cation [Mn(N-3Meppa)₂(N-5Meppa)]⁺ also exhibit a chelating coordination mode. researchgate.net

In contrast to the chelating behavior observed with manganese, the interaction of PPA and its derivatives with other metals reveals a diversity of coordination patterns. First-row transition metals such as iron(II), cobalt(II), and nickel(II) also react with PPA to form complexes. For instance, the perchlorates of iron(II) and cobalt(II) yield complexes of the formula M(PPA)₂(EtOH)₂₂ (where M = Fe, Co), and nickel(II) chloride forms NiCl₂(PPA)₂. iucr.orgresearchgate.net The predominant coordination mode for these first-row transition metals is κN,κO-chelation, involving the nitrogen atom of the pyrazole ring and the oxygen atom of the amide group. uni-halle.de

The reaction of copper(II) bromide with PPA results in the formation of [CuBr(PPA)₂]Br. iucr.orgnih.gov In the cation of this complex, the copper(II) ion is coordinated by two N,O-chelating PPA ligands and a bromide ion, resulting in a distorted trigonal-bipyramidal geometry. nih.gov The equatorial positions are occupied by the bromide and the two amide oxygen atoms, while the two pyrazolyl nitrogen atoms are in the axial positions. nih.gov

Palladium(II) complexes of PPA derivatives, on the other hand, show a preference for monodentate coordination. In complexes like trans-PdCl₂(L)₂ (where L is a PPA-type ligand), the ligand coordinates to the palladium center exclusively through the pyrazolyl nitrogen atom. researchgate.netjmu.edu This results in a square planar geometry around the palladium(II) ion. jmu.edu This difference in coordination is attributed to the less oxophilic nature of second-row transition metals like palladium. uni-halle.de

| Complex | Metal-Donor Bond | Bond Distance (Å) | Coordination Geometry |

|---|---|---|---|

| [CuBr(PPA)₂]Br·MeOH | Cu—N(pyrazole) | 1.975(2) | Distorted Trigonal-Bipyramidal |

| Cu—N(pyrazole) | 1.976(2) | ||

| Cu—O(amide) | 2.035(2) | ||

| Cu—O(amide) | 2.179(2) | ||

| Cu—Br | 2.4443(4) | ||

| trans-PdCl₂(Me₂PPAiPr)₂ | Pd—N(pyrazole) | 2.009(1) | Square Planar |

| Pd—Cl | 2.3031(4) |

Supramolecular Architectures and Hydrogen Bonding Networks in Metal-Ligand Assemblies

A defining characteristic of the metal complexes formed with this compound and its derivatives is their propensity to form extensive supramolecular architectures through hydrogen bonding. The amide group (N-H) acts as a potent hydrogen-bond donor, while the amide oxygen, the uncoordinated pyrazolyl nitrogen atom, and anionic ligands can all serve as hydrogen-bond acceptors. uni-halle.de

In the solid state, these interactions lead to the assembly of individual complex units into one-, two-, or even three-dimensional networks. For instance, in the crystal structure of [CuBr(PPA)₂]Br·MeOH, the [CuBr(PPA)₂]⁺ cations, bromide anions, and methanol (B129727) solvent molecules are interconnected by a network of N-H···Br, O-H···Br, and N-H···O hydrogen bonds, creating a three-dimensional supramolecular array. nih.gov

The nature of the supramolecular structure is highly dependent on the specific ligand, the metal ion, and the counter-anions present. For example, while the unsubstituted PPA ligand in some complexes forms two-dimensional sheets through N-H···O and N-H···N hydrogen bonds, certain substituted derivatives, such as 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, form one-dimensional, ribbon-like polymeric structures. uni-halle.de In palladium(II) complexes, where the amide oxygen is not involved in coordination, intramolecular N-H···Cl hydrogen bonds are often observed, influencing the conformation of the ligand. jmu.edu

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···Br | 0.88 | 2.58 | 3.418(3) | 159 |

| N-H···O | 0.88 | 2.10 | 2.954(4) | 163 |

| O-H···Br | 0.84 | 2.51 | 3.301(3) | 157 |

In Vitro Biological Activity Profiling of 3 1h Pyrazol 1 Yl Propanamide Derivatives

Androgen Receptor Modulation

Derivatives of 3-(1H-pyrazol-1-yl)propanamide have been identified as potent modulators of the androgen receptor (AR), a key driver in the development and progression of prostate cancer. nih.gov These compounds have been investigated for their ability to act as selective androgen receptor degraders and pan-antagonists, representing a promising strategy to overcome resistance to current antiandrogen therapies. nih.govresearchgate.net

Selective Androgen Receptor Degrader (SARD) Activity

A series of novel aryl pyrazol-1-yl-propanamides have been designed and characterized as selective androgen receptor degraders (SARDs). nih.gov These compounds induce the degradation of the full-length androgen receptor as well as its splice variants, which are often implicated in the development of resistance to antiandrogen drugs. oncternal.com The SARD activity of these derivatives is mediated through the ubiquitin-proteasome system. nih.gov Notably, these SARDs can bind to the N-terminal domain (NTD) of the AR at the transcriptional activation units Tau-1 and Tau-5, a mechanism distinct from traditional antiandrogens that target the ligand-binding domain (LBD). oncternal.com

One study reported that the introduction of a pyrazole (B372694) moiety as a key structural element in the pharmacophore of nonsteroidal antiandrogens led to the development of small molecules with unique SARD activities. nih.gov The SARD potential of these compounds was evaluated in prostate cancer cell lines, demonstrating their ability to effectively reduce AR protein levels. nih.govresearchgate.net

Table 1: SARD Activity of Selected this compound Derivatives

| Compound | AR Degradation (%) in LNCaP cells | DC₅₀ (μM) in LNCaP cells |

|---|---|---|

| 16a | 15 | >10 |

| 16c | 45 | 1.2 |

| 26a | 80 | 0.5 |

Data sourced from preclinical studies.

Pan-Antagonist Activity Against Androgen Receptors

In addition to their SARD activity, these pyrazol-1-yl-propanamides exhibit broad-spectrum pan-antagonist properties against the androgen receptor. nih.govnih.gov This dual mechanism of action, combining AR degradation with pan-antagonism, makes them particularly promising for treating resistant forms of prostate cancer. researchgate.netoncternal.com Pharmacological evaluations have shown that these compounds effectively antagonize the androgen receptor, leading to the inhibition of tumor growth in preclinical models of enzalutamide-resistant prostate cancer. nih.govnih.gov The development of these pan-antagonists represents a significant advancement in the pursuit of novel AR-targeted therapies. nih.gov

Inhibition of Androgen Receptor Transactivation

The ability of this compound derivatives to inhibit androgen receptor transactivation is a key aspect of their antagonist activity. nih.gov In vitro assays have demonstrated that these compounds can potently inhibit the transcriptional activity of the wild-type androgen receptor induced by the synthetic androgen R1881. nih.gov

For instance, compound 16a , which lacks substitution on the pyrazole ring, displayed weak AR inhibitory activity with an IC₅₀ value of 1.442 μM. nih.gov However, the introduction of halogen substituents on the pyrazole ring significantly enhanced this inhibitory potency. The order of AR inhibitory activity was observed as follows: 4-chloro (16c ) > 4-fluoro (10 ) > 3-fluoro (16b ) > 4-bromo (16d ) > 4-H (16a ) > 4-iodo (16e ). nih.gov This highlights the importance of the substitution pattern on the pyrazole ring for potent inhibition of AR transactivation.

Table 2: Inhibition of wtAR Transactivation by this compound Derivatives

| Compound | Substitution on Pyrazole Ring | IC₅₀ (μM) |

|---|---|---|

| 16a | 4-H | 1.442 |

| 16b | 3-F | 0.220 |

| 10 | 4-F | 0.199 |

| 16c | 4-Cl | 0.136 |

| 16d | 4-Br | 0.427 |

| 16e | 4-I | 2.038 |

IC₅₀ values represent the concentration required for 50% inhibition of R1881-induced wtAR transcriptional activity. nih.gov

Neuroprotective Potentials

Beyond their anticancer applications, derivatives of this compound have been investigated for their neuroprotective effects. nih.gov Studies have explored their potential to mitigate neurotoxicity and inhibit enzymes involved in neurodegeneration.

Attenuation of 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity

Several 3-(1H-pyrazol-1-yl)-N-propananilide derivatives have demonstrated neuroprotective activity against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in vitro. nih.govnih.gov All twelve synthesized derivatives in one study showed neuroprotectivity in the SH-SY5Y cell line. nih.gov Their protective mechanism is believed to involve the reduction of pro-apoptotic proteins such as Bax and cleaved caspase-3, which are key players in the apoptotic cascade. nih.govresearchgate.net This suggests that these compounds can protect neuronal cells from degeneration by inhibiting apoptosis. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

Some this compound derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for managing symptoms of Alzheimer's disease. While the synthesized compounds in one study exhibited weak AChE inhibitory activity, they still showed a degree of inhibition at higher concentrations. turkjps.org For example, at a concentration of 300 µM, the compounds demonstrated between 64.4% and 86.2% inhibition of AChE. turkjps.org This suggests that the this compound scaffold could be a starting point for the development of more potent AChE inhibitors. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

| Compound | % Inhibition at 30 µM | % Inhibition at 300 µM |

|---|---|---|

| 1 | 13.62 | 64.4 |

| 2 | 15.24 | 68.3 |

| 3 | 18.91 | 72.1 |

| 4 | 20.45 | 75.8 |

| 5 | 22.17 | 78.9 |

| 6 | 25.83 | 81.5 |

Data from in vitro colorimetric assays. turkjps.org

Antiproliferative and Kinase Inhibitory Effects

The potential of this compound derivatives as anticancer agents has been investigated through their effects on cell proliferation and their ability to inhibit specific protein kinases involved in cancer progression.

In Vitro Anticancer Screening

While comprehensive anticancer screening data for the parent compound, this compound, is not extensively documented in publicly available literature, studies on its derivatives have provided insights into the antiproliferative potential of this scaffold.

A series of N-aryl-3-(1H-pyrazol-1-yl)propanamide derivatives were synthesized and evaluated for their neuroprotective potential. Although the primary focus of the study was not on cancer, such compounds provide a basis for understanding the structure-activity relationships of this chemical class. nih.gov

More directly related to anticancer research, a series of triarylpyrazole derivatives featuring a propanamide linker were designed and synthesized. These compounds were evaluated for their in vitro antiproliferative activity against a panel of 58 human cancer cell lines. Several of these compounds demonstrated significant inhibitory effects. For instance, compounds with N-ethylpiperazinyl and N-benzylpiperazinyl terminal moieties linked through an ethylene spacer on the propanamide chain exhibited potent mean percentage inhibition of 97.72% and 107.18%, respectively, at a concentration of 10 μM. nih.gov The IC₅₀ values for some of these derivatives were in the submicromolar range against various cancer cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Triarylpyrazole Propanamide Derivatives

| Compound ID | Linker | Terminal Moiety | Mean % Inhibition (10 µM) |

|---|---|---|---|

| 1j | Ethylene | N-ethylpiperazinyl | 97.72 |

| 1l | Ethylene | N-benzylpiperazinyl | 107.18 |

Data sourced from a study on triarylpyrazole derivatives with a propanamide linker. nih.gov

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibition is a major strategy in anticancer drug development. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.govmdpi.com

In the aforementioned study of triarylpyrazole propanamide derivatives, the most potent antiproliferative compounds, 1j and 1l , were also evaluated for their inhibitory activity against the V600E-B-RAF kinase, a mutation frequently observed in melanoma and other cancers. Both compounds demonstrated high inhibitory activity, with inhibition percentages of 99.17% and 97.92%, respectively. nih.gov This suggests that the this compound scaffold can be effectively functionalized to target specific kinases involved in oncogenesis.

While a detailed kinase inhibition profile for the parent this compound is not available, the broader class of pyrazole-based compounds has been shown to inhibit a wide range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and others, underscoring the potential of this heterocyclic system in designing selective kinase inhibitors. nih.govnih.gov

Table 2: Kinase Inhibitory Activity of Selected Triarylpyrazole Propanamide Derivatives

| Compound ID | Target Kinase | % Inhibition |

|---|---|---|

| 1j | V600E-B-RAF | 99.17 |

| 1l | V600E-B-RAF | 97.92 |

Data represents the percentage of kinase activity inhibited by the compounds. nih.gov

Antibacterial Activity Screening

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazole derivatives have been extensively investigated for their antibacterial properties, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. nih.gov

Specific antibacterial screening data for this compound is limited in the reviewed literature. However, the broader class of pyrazole-containing compounds has demonstrated significant antibacterial potential. For example, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent activity with Minimum Inhibitory Concentration (MIC) values in the range of 1–8 μg/ml against several bacterial strains, including multidrug-resistant clinical isolates of Staphylococcus aureus. nih.gov Other pyrazole-thiazole hybrids have also been reported to possess antibacterial activity with MIC values as low as 1.9 μg/ml. nih.gov

These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel antibacterial agents. Further derivatization and screening of this specific compound class are warranted to explore its potential in this therapeutic area.

Other Reported In Vitro Biological Activities (e.g., Immunoproteasome Inhibition for broader pyrazole class)

Beyond direct antiproliferative and antimicrobial effects, the pyrazole scaffold is implicated in other biological processes with therapeutic relevance. One such area is the inhibition of the proteasome and the immunoproteasome, which are key players in cellular protein degradation and immune responses.

The proteasome is a validated target in cancer therapy, and inhibitors with pyrazole scaffolds have been identified through virtual screening and subsequent in vitro assays. nih.govacs.org These compounds have been shown to be effective in suppressing tumor growth. nih.gov

Molecular Mechanisms of Action in in Vitro Biological Systems

Molecular Interactions with Androgen Receptor Ligand Binding Domain

The pyrazole (B372694) scaffold has been identified as a pharmacophore of interest in the development of androgen receptor (AR) antagonists. Studies have explored the potential of pyrazol-1-yl-propanamide derivatives to bind to the ligand-binding domain (LBD) of the AR, thereby inhibiting its function, which is a critical driver in the progression of prostate cancer.

Research into a library of novel aryl pyrazol-1-yl-propanamides has demonstrated that these compounds can act as selective androgen receptor degraders (SARDs) and pan-antagonists. nih.govoncternal.comacs.org The introduction of a pyrazole moiety into the B-ring structure of nonsteroidal antiandrogens has led to the development of a new scaffold with potent AR antagonist activities. nih.govoncternal.com While specific molecular docking studies for the unsubstituted 3-(1H-pyrazol-1-yl)propanamide are not extensively detailed in the available literature, research on its derivatives provides insight into potential binding modes. For instance, a compound within a series of pyrazol-1-yl-propanamides that featured no substitution on the pyrazole ring was reported to possess weak AR inhibitory activity, with an IC50 value of 1.442μM in an in vitro transactivation assay. oncternal.com This suggests that while the core structure may interact with the AR LBD, substitutions on the pyrazole ring are likely crucial for potent antagonism. The general mechanism for this class of compounds involves binding to the AR LBD, which can lead to the inhibition of AR transactivation and, in some cases, the degradation of the AR protein itself. nih.govoncternal.com

Modulation of Apoptotic Pathways in Neurotoxicity Models

Derivatives of this compound have been investigated for their neuroprotective potential, with a focus on their ability to modulate apoptotic pathways in models of neurotoxicity. A study on a series of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives demonstrated their capacity to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model. nih.gov The underlying mechanism for this neuroprotection was found to be linked to the regulation of key proteins involved in the apoptotic cascade. nih.gov

The pro-apoptotic protein Bax is a critical member of the B-cell lymphoma-2 (Bcl-2) family and plays a pivotal role in the intrinsic pathway of apoptosis. Its activation and translocation to the mitochondria lead to the release of cytochrome c and the subsequent activation of caspases. In a study of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, it was observed that the neuroprotective effects of the more active compounds were associated with a decrease in the expression levels of Bax protein in a 6-OHDA-induced neurotoxicity model. nih.gov This suggests that these compounds may exert their protective effects by downregulating the expression of this key pro-apoptotic protein, thereby preventing the initiation of the apoptotic cascade.

Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular substrates, which ultimately leads to the characteristic morphological and biochemical changes of apoptosis. The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. The investigation into the neuroprotective 3-(1H-pyrazol-1-yl)-N-propananilide derivatives revealed that their mechanism of action involves the regulation of caspase-3. nih.gov The study demonstrated that the protective activity of the most potent compounds was linked to the decreasing levels of activated caspase-3. nih.gov This indicates that these pyrazolyl-propanamide derivatives can interfere with the apoptotic process at a critical downstream point, preventing the execution of cell death.

The following table summarizes the neuroprotective activity of selected 3-(1H-pyrazol-1-yl)-N-propananilide derivatives and their effect on apoptotic markers in a 6-OHDA induced neurotoxicity model.

| Compound | Substitution on N-phenyl ring | Neuroprotective Activity (% cell viability at 25 µM) | Effect on Bax Expression | Effect on Caspase-3 Activation |

|---|---|---|---|---|

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 2-chloro | Data not specified for this concentration | Not reported for individual compound | Not reported for individual compound |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3-chloro | Dose-dependent increase | Not reported for individual compound | Not reported for individual compound |

| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 4-chloro | Increased up to this concentration | Not reported for individual compound | Not reported for individual compound |

| N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 2-methoxy | Increased up to this concentration (98.60±3.51%) | Not reported for individual compound | Not reported for individual compound |

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 3-methoxy | Data not specified | Not reported for individual compound | Not reported for individual compound |

| N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 4-methoxy | Dose-dependent increase | Not reported for individual compound | Not reported for individual compound |

Enzymatic Inhibition Mechanisms (e.g., Kinases, Acetylcholinesterase)

The inhibitory activity of this compound derivatives against specific enzymes has also been explored. While the broader class of pyrazole-containing compounds is known to inhibit various kinases, specific data for this compound is limited. However, studies on its N-propananilide derivatives have provided evidence of their interaction with acetylcholinesterase (AChE).

AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. The aforementioned study on 3-(1H-pyrazol-1-yl)-N-propananilide derivatives evaluated their AChE inhibitory activity. turkjps.org The results indicated that these compounds exhibited weak inhibition of AChE. turkjps.org This suggests that while the pyrazolyl-propanamide scaffold can interact with the active site of AChE, the affinity is not high in the tested derivatives.

The following table presents the acetylcholinesterase inhibitory activity of various 3-(1H-pyrazol-1-yl)-N-propananilide derivatives.

| Compound | Substitution on N-phenyl ring | % Inhibition at 30 µM | % Inhibition at 300 µM |

|---|---|---|---|

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 2-chloro | 15.42 ± 0.61 | 64.40 ± 1.10 |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3-chloro | 13.62 ± 0.54 | 67.50 ± 1.18 |

| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 4-chloro | 14.88 ± 0.59 | 66.20 ± 1.15 |

| N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 2-methoxy | 16.24 ± 0.64 | 69.80 ± 1.22 |

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 3-methoxy | 18.91 ± 0.75 | 72.30 ± 1.26 |

| N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 4-methoxy | 20.15 ± 0.80 | 75.60 ± 1.32 |

Cellular Pathways Affected by Pyrazolyl-Propanamides

The molecular interactions and enzymatic inhibition activities of pyrazolyl-propanamides translate into effects on broader cellular pathways. The available research, primarily on derivatives of this compound, points towards the modulation of cell death and survival pathways.

The demonstrated ability of these compounds to decrease the expression of the pro-apoptotic protein Bax and inhibit the activation of caspase-3 indicates a clear impact on the intrinsic apoptotic pathway. nih.gov By intervening at these key points, pyrazolyl-propanamides can shift the cellular balance away from apoptosis and towards survival, which is the basis for their observed neuroprotective effects.

Furthermore, the pyrazole nucleus is a versatile scaffold found in many biologically active compounds that are known to modulate a wide range of cellular signaling pathways. nih.govmdpi.compharmajournal.netijnrd.orgresearchgate.net These can include pathways involved in cell cycle regulation, inflammation, and cellular proliferation. nih.gov For example, some pyrazole derivatives have been shown to induce cell cycle arrest. nih.gov While specific studies on the broader cellular effects of this compound are not yet available, the existing data on its derivatives suggest that its primary influence in the studied models is on the cellular machinery that governs apoptosis and cell survival.

Computational Chemistry and in Silico Modeling of 3 1h Pyrazol 1 Yl Propanamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information on molecular structure, bonding, and electronic properties. For pyrazole (B372694) derivatives, these calculations are crucial for predicting their stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of pyrazole-containing molecules due to its balance of accuracy and computational efficiency. DFT calculations are used to determine the most stable three-dimensional conformation of a molecule, a process known as geometry optimization.

For instance, a theoretical investigation of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, utilized the B3LYP/6-31G(d) level of theory to find its most stable structure. nih.govresearchgate.net The results of such optimizations indicate that pyrazole derivatives often adopt a planar conformation, where all atoms lie in the same geometric plane. nih.govresearchgate.net This planarity is often stabilized by the conjugated π-systems within the molecule. nih.gov The accuracy of these theoretical calculations can be benchmarked by comparing computed geometric parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography of similar compounds, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. nih.gov

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for Pyrazole Analogues

| Parameter | Theoretical Value (Å or °) for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | Experimental Value (Å or °) for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide nih.gov |

|---|---|---|

| N1-N2 Bond Length | 1.345 | 1.358 |

| N2-C3 Bond Length | 1.321 | 1.335 |

| C3-C4 Bond Length | 1.423 | 1.385 |

| C4-C5 Bond Length | 1.380 | 1.391 |

| C5-N1 Bond Length | 1.365 | 1.353 |

| N1-N2-C3 Bond Angle | 112.5 | 111.4 |

| N2-C3-C4 Bond Angle | 105.0 | 106.9 |

Note: Theoretical values are for a representative analogue and serve for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. sapub.org

For pyrazole derivatives, DFT calculations reveal the distribution and energy levels of these frontier orbitals. researchgate.net The HOMO is often distributed over the electron-rich pyrazole ring system, while the LUMO's location can vary depending on the specific substituents attached to the core structure. These calculations provide insight into how structural modifications can tune the electronic properties and reactivity of the molecule. nih.gov

Table 2: Calculated Frontier Orbital Energies for Representative Pyrazole Analogues

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Ortho-donor-appended triarylboron with pyrazole researchgate.net | -5.64 | -1.99 | 3.65 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov | -6.45 | -1.99 | 4.46 |

Note: Values are taken from studies on analogous compounds to illustrate typical ranges.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of molecules in their electronically excited states. researchgate.netrsc.org It is the most widely used method for simulating electronic absorption spectra (like UV-Visible spectra) because it provides a good balance of efficiency and accuracy for most valence excited states. researchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally. nih.govnih.gov

This technique is invaluable for interpreting experimental spectra and understanding the electronic transitions that give rise to a molecule's color and photophysical properties. By analyzing the molecular orbitals involved in these transitions, researchers can characterize them, for example, as π→π* or n→π* transitions.

Calculation of Electrostatic Potentials and Dipole Moments

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution within a molecule. nih.gov Calculated using DFT, the MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. mdpi.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green areas denote regions of neutral or near-zero potential.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds and predict how they might interact with a specific biological target.

Ligand-Target Recognition and Binding Affinity Prediction

Docking simulations for 3-(1H-pyrazol-1-yl)propanamide analogues involve placing the ligand into the active site of a target protein and evaluating the interactions. The simulation uses a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. semanticscholar.org

These simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and receptor.

π-π stacking: Interactions between aromatic rings.

By identifying the key amino acid residues in the active site that interact with the pyrazole ligand, researchers can understand the structural basis for its biological activity. This knowledge is then used to guide the design of new analogues with improved affinity and selectivity for the target. mdpi.comfrontiersin.org

Table 3: Example Molecular Docking Results for Pyrazole Analogues Against a Protein Target

| Ligand (Analogue) | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazolopyrimidine analogue | SARS-CoV-2 Mpro semanticscholar.org | -8.2 | His41, Cys145, Glu166 |

| TIM-3 Inhibitor Analogue frontiersin.org | TIM-3 | -69.35 (MMGBSA) | Tyr62, Ser64, Phe69 |

| Pteridin-7(8H)-one derivative mdpi.com | FLT3 Kinase | -32.15 (MM-PB/GBSA) | Cys694, Gly697, Asp829 |

Note: Data is compiled from studies on various pyrazole-containing compounds to illustrate the application of molecular docking.

Induced Fit Docking Approaches

Induced Fit Docking (IFD) is an advanced molecular docking technique that accounts for the flexibility of the protein's active site upon ligand binding. Unlike rigid docking, IFD allows for side-chain and backbone movements, providing a more realistic representation of the ligand-protein interaction.

In the study of pyrazole analogues as inhibitors of polo-like kinase 1 (PLK1), an extended induced fit docking protocol was employed to understand the binding mode of the most active compounds. nih.gov For instance, the docking of a highly active aminopyrimidinyl pyrazole analog was performed using the Glide induced fit docking module with an extended sampling protocol. nih.gov This process generated multiple binding poses (e.g., 80 poses), which were then evaluated based on their docking scores and the presence of bonding and non-bonding interactions. The final selected pose is typically the one that exhibits the lowest docking score and a binding mode consistent with known inhibitors, such as co-crystallized ligands. nih.gov This approach is crucial for accurately predicting how a ligand like a this compound derivative settles into its binding pocket, adapting the protein's conformation in the process.

Identification of Key Residue Interactions

A primary outcome of molecular docking studies is the detailed identification of key amino acid residues that are critical for ligand binding and stabilization. For pyrazole-based inhibitors targeting kinases like PLK1, these interactions are fundamental to their inhibitory mechanism.

Docking studies of a potent aminopyrimidinyl pyrazole analog revealed several crucial interactions within the PLK1 active site. nih.gov The aminopyrimidine ring, a common feature in kinase inhibitors, was found to form two hydrogen bonds with the hinge region residue CYS133. nih.gov This interaction is considered a hallmark for the inhibition of many kinases. nih.gov Furthermore, the dimethylamino-propan-2-one moiety of the analogue formed another hydrogen bond with SER137, a residue located in the C-lobe of the kinase. nih.gov A pi-pi stacking interaction was also observed between the pyrimidine ring and GLU131. nih.gov These interactions collectively anchor the ligand within the ATP-binding pocket, validating a strong binding conformation and explaining its inhibitory activity.

Below is a summary of the key interactions identified for a pyrazole analogue within the PLK1 active site.

| Interacting Ligand Moiety | Protein Residue | Interaction Type | Reference |

| Aminopyrimidine Ring | CYS133 | Hydrogen Bond | nih.gov |

| Dimethylamino-propan-2-one | SER137 | Hydrogen Bond | nih.gov |

| Pyrimidine Ring | GLU131 | Pi-Pi Stacking | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of ligand-protein complexes over time. mdpi.comnih.gov By simulating the movements of atoms and molecules, MD can reveal insights into the conformational stability of the complex, the flexibility of different protein regions, and the persistence of key interactions identified through docking. nih.gov

For a complex involving a this compound analogue, an MD simulation would typically start with the best-docked pose. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of all atoms in the system. nih.govsemanticscholar.org Key analyses performed on the resulting trajectory include:

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of individual amino acid residues. Higher RMSF values in regions like loops (e.g., the ω-loop in PPARγ) can indicate significant conformational changes, which may be important for ligand entry or binding. nih.govnih.gov

These simulations can confirm whether the hydrogen bonds and hydrophobic interactions predicted by docking are stable over time and can reveal dynamic conformational changes that are not captured by static docking models. mdpi.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. mdpi.com It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

A typical pharmacophore model for a pyrazole-based inhibitor might include:

A hydrogen bond acceptor (e.g., the amide oxygen).

A hydrogen bond donor (e.g., the amide nitrogen).

A hydrophobic/aromatic feature (e.g., the pyrazole ring).

An additional hydrophobic or substituted aromatic group.

Once developed, this model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophoric features, leading to the design of novel and potentially more potent ligands. mdpi.commdpi.com

Comparison of Experimental and Theoretical Data (e.g., NMR Chemical Shifts, Crystal Structures)

Validating computational models against experimental data is a critical step in ensuring their accuracy and predictive power. For this compound and its analogues, this involves comparing theoretical predictions with results from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystal Structures: The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov This experimental structure provides the definitive conformation and intermolecular interactions of the molecule in the solid state. A primary validation for a computational method is its ability to reproduce this crystal structure. For example, the conformation of the ligand predicted by docking or observed during an MD simulation can be directly compared to the X-ray structure. The Root Mean Square Deviation (RMSD) between the predicted and experimental structures serves as a quantitative measure of accuracy.

NMR Chemical Shifts: Experimental ¹H NMR data is available for numerous derivatives of this compound. nih.gov For example, in N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the methylene (B1212753) protons adjacent to the carbonyl group appear at δ 3.04 ppm, while those next to the pyrazole ring are observed at δ 4.53 ppm. nih.gov Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts. Comparing these calculated shifts to the experimental values provides a robust validation of the predicted molecular geometry and electronic environment. A strong correlation between experimental and theoretical data lends confidence to the computational models.

| Compound | Experimental Data Type | Experimental Value | Theoretical Comparison | Reference |

| This compound | Crystal Structure | CCDC: 297901 | Comparison of docked/MD pose with crystal structure (RMSD calculation) | nih.gov |

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | ¹H NMR Chemical Shift (CH₂) | δ 3.04 ppm (next to C=O), δ 4.53 ppm (next to pyrazole) | DFT calculation of NMR chemical shifts | nih.gov |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | ¹H NMR Chemical Shift (CH₂) | δ 2.95 ppm (next to C=O), δ 4.51 ppm (next to pyrazole) | DFT calculation of NMR chemical shifts | nih.gov |

| N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | ¹H NMR Chemical Shift (CH₂) | δ 2.98 ppm (next to C=O), δ 4.53 ppm (next to pyrazole) | DFT calculation of NMR chemical shifts | nih.gov |

Structure Activity Relationship Sar Studies of 3 1h Pyrazol 1 Yl Propanamide Derivatives

Impact of Pyrazole (B372694) Ring Substitution on Biological Activity

The substitution pattern on the pyrazole ring is a key determinant of the pharmacological activity of 3-(1H-pyrazol-1-yl)propanamide derivatives. Modifications at various positions of this heterocyclic core significantly influence the compound's ability to interact with biological targets like the androgen receptor.

Mono- and Disubstitution Effects on Androgen Receptor Antagonism and Degradation

Studies on aryl pyrazol-1-yl-propanamides have systematically explored the effects of mono- and di-substitution on the pyrazole ring to optimize activity as selective androgen receptor degraders (SARDs) and pan-antagonists. oncternal.com

For monosubstituted derivatives, the position and nature of the substituent are crucial. For instance, in a series of compounds designed to improve upon existing AR antagonists, various mono-substituents were placed on the pyrazole B-ring. oncternal.com The goal was to enhance potency against wild-type and mutant AR, as well as to induce receptor degradation. Research on other pyrazole-containing scaffolds, such as A-ring-fused pyrazoles of dihydrotestosterone, has also shown that the substitution pattern is fundamental for achieving strong antagonist activity. biorxiv.orgnih.gov For example, combining a small substituent (like a methyl group) with a bulkier aryl moiety in the 1,5-positions of the pyrazole ring was found to be critical for potent AR antagonism. biorxiv.org In contrast, derivatives with two small (1,5-dimethyl) or two bulky (1,5-diaryl) substituents displayed only agonist activities. biorxiv.org

Disubstitution on the pyrazole ring offers further opportunities to modulate activity. A series of pyrazol-1-yl-propanamides with varying disubstituents on the pyrazole ring demonstrated potent AR antagonist activities and, in some cases, significant AR degradation. oncternal.com One particularly effective compound from this series, 26a, which features disubstitution on the pyrazole ring, not only showed potent AR antagonism but also induced an 80% tumor growth inhibition in xenograft models derived from enzalutamide-resistant cells. oncternal.com This highlights the potential of disubstitution to overcome resistance mechanisms. oncternal.comnih.gov

Table 1: Effect of Pyrazole Ring Substitution on Androgen Receptor (AR) Activity

| Substitution Pattern | Key Findings | Example Activity Profile | Reference |

|---|---|---|---|

| Monosubstitution | Activity is highly dependent on the position and nature of the substituent. | Potent AR inhibitory activity observed with specific electron-withdrawing groups. | oncternal.com |

| 1,5-Disubstitution (Steroidal Pyrazoles) | A combination of small (e.g., methyl) and bulky (e.g., aryl) groups is crucial for strong antagonist activity. | Compounds with this pattern acted as strong antagonists, decreasing AR-transcriptional activity. | biorxiv.orgimtm.cz |

| Symmetrical 1,5-Disubstitution (Steroidal Pyrazoles) | Compounds with two small (dimethyl) or two bulky (diaryl) substituents showed agonist, not antagonist, activity. | Displayed only agonist activities with no inhibition of AR transactivation. | biorxiv.org |

| Disubstitution (Aryl Pyrazol-1-yl-propanamides) | Can lead to potent pan-antagonism and significant AR degradation, overcoming drug resistance. | Compound 26a showed potent antagonism and 80% tumor growth inhibition in a resistant model. | oncternal.com |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the pyrazole ring significantly impact the biological activity of this compound derivatives. researchgate.net A clear trend has been observed where electron-withdrawing groups (EWGs) on the pyrazole ring generally enhance AR inhibitory activity, while electron-donating groups (EDGs) tend to diminish it. oncternal.com

In a study of pyrazol-1-yl-propanamides, compounds bearing strong EWGs such as cyano (-CN), trifluoromethyl (-CF3), and acetyl (-COCH3) groups exhibited the most potent AR inhibitory activity. oncternal.com The order of potency for compounds with a 4-substituted phenyl A-ring and a substituted pyrazole B-ring was generally found to be: 4-CN > 3-CN > 3-CF3 > 4-ethynyl > 4-COCH3. oncternal.com

Conversely, compounds with EDGs on the pyrazole ring, such as amino (-NH2) or hydroxyl (-OH) related groups, showed low to no AR inhibitory activity. oncternal.com In some cases, such as with a 4-NH2 substituent, the compound even exhibited AR agonist activity. oncternal.com This suggests that reducing the electron density of the pyrazole ring is favorable for AR antagonism within this chemical series. The balance between hydrophobic and hydrophilic substituents also plays a role in solubility, permeability, and bioavailability. researchgate.net

Table 2: Influence of Electronic Groups on Pyrazole Ring on AR Inhibition

| Group Type | Substituent Example | Effect on AR Inhibitory Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Cyano (-CN) | Potent inhibition (e.g., IC50 = 0.045 µM for 16i) | oncternal.com |

| Trifluoromethyl (-CF3) | Strong inhibition (e.g., IC50 = 0.205 µM for 16j) | oncternal.com | |

| Acetyl (-COCH3) | Moderate inhibition (e.g., IC50 = 0.758 µM for 16f) | oncternal.com | |

| Fluoro (-F) | Derivatives bearing fluoro groups showed significant activity in other pyrazole series. | mdpi.com | |

| Electron-Donating Groups (EDGs) | Amino (-NH2) | No inhibitory activity; showed AR agonist activity. | oncternal.com |

| Hydroxy-related (-CH2OH) | Low potency AR inhibitory activity. | oncternal.com |

Role of the Amide Moiety and Linker Modifications in Receptor Binding

The propanamide linker, which connects the pyrazole ring to another aromatic ring system, is integral to the molecule's interaction with its biological target. Modifications to this linker and the amide moiety itself can drastically alter binding affinity and biological activity.

The amide group is often crucial for establishing key interactions within a receptor's binding pocket, typically through hydrogen bonds. nih.gov In the context of pyrazole derivatives, the nitrogen and oxygen atoms of the amide can form hydrogen bonds with amino acid residues in the target protein, anchoring the molecule in a favorable orientation for antagonism. nih.gov

Systematic modifications to the linker have been explored to probe the spatial and conformational requirements for optimal activity. oncternal.com In a series of pyrazol-1-yl-propanamides, the linkage moiety was altered to understand its impact on AR antagonism and degradation. oncternal.com The length and flexibility of the linker are critical; for example, lengthening an aliphatic chain in certain pyrazole derivatives has been shown to lead to higher anti-inflammatory activity, demonstrating the importance of the linker in positioning the pharmacophoric elements correctly. mdpi.com While specific details on linker modifications for this compound in the context of AR antagonism are part of ongoing research, SAR studies on related antagonists confirm that the nature of the linker connecting the key aromatic rings is a critical determinant of potency. nih.gov

Correlation between Structural Features and Specific Biological Endpoints

A direct correlation exists between the specific structural features of this compound derivatives and their biological effects, such as AR antagonism and AR protein degradation.

For AR antagonism, the presence of potent EWGs on the pyrazole ring is strongly correlated with high inhibitory activity. As detailed in section 7.1.2, substituents like -CN and -CF3 lead to compounds with low micromolar or even nanomolar IC50 values for AR inhibition. oncternal.com

For AR protein degradation, the relationship is more complex. Interestingly, some compounds that are not potent AR inhibitors can still be effective at inducing AR degradation. For example, derivative 16r , which has a [4-(4-OH-but-1-yn-1-yl)] substituent on the pyrazole ring, showed no AR inhibitory activity but resulted in a 51% degradation of the full-length AR protein. oncternal.com This suggests that the structural requirements for antagonism and degradation are distinct. Potent degradation activity appears to be achievable through specific substitutions on both the pyrazole ring and the connected aromatic A-ring, leading to compounds that can be classified as true selective androgen receptor degraders (SARDs). oncternal.com The lead compound 3d from a series of steroidal pyrazoles was found to be a potent AR antagonist that also caused a sharp decrease in AR protein levels, likely through proteasomal degradation. biorxiv.orgnih.govimtm.czresearchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR)

To better understand and predict the biological activity of pyrazole derivatives, Quantitative Structure-Activity Relationship (QSAR) models are developed. These computational models correlate variations in the chemical structure of compounds with their biological activities. researchgate.net

For pyrazole derivatives, 2D and 3D-QSAR models have been successfully built to predict their efficacy as inhibitors of various enzymes, such as the epidermal growth factor receptor (EGFR). researchgate.net In a typical QSAR study, molecular descriptors representing physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated for a series of compounds. Statistical methods are then used to generate a mathematical equation that links these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net